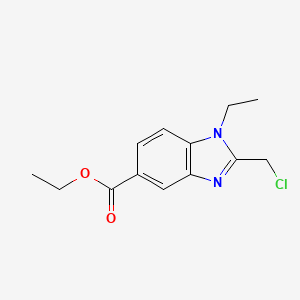

ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate

Description

Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with a chloromethyl group at position 2, an ethyl group at position 1, and an ethyl ester at position 4. The chloromethyl group is a reactive site for nucleophilic substitution, while the ethyl ester enhances lipophilicity compared to methyl esters. This compound is likely used as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals, though specific applications require further study.

Properties

IUPAC Name |

ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRVOZHNWNUYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Chloroacetyl Chloride of Amino-Substituted Benzoic Acid Derivatives

A key step in synthesizing benzodiazole derivatives involves cyclization of amino-substituted benzoic acid derivatives with chloroacetyl chloride. This method forms the benzodiazole core with a chloromethyl group at the 2-position.

- Starting Material: 3-amino-4-methylamino benzoic acid or 3-amino-4-methylamino acid hydrochloride.

- Reagents: Chloroacetyl chloride.

- Solvent: Organic solvents such as ethyl acetate, acetonitrile, or dimethylformamide (DMF).

- Conditions: Heating at 50–70 °C for 1–3 hours or up to 24 hours depending on solvent and scale.

- Outcome: Formation of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid or its hydrochloride salt with high purity (~99%) and yields around 85–88%.

This cyclization step is crucial as it constructs the heterocyclic benzodiazole ring and introduces the chloromethyl functionality at the 2-position, which is essential for further derivatization.

Conversion to Acyl Chloride via Oxalyl Chloride or Other Acyl Chlorides

Following cyclization, the carboxylic acid group at the 5-position is converted into an acyl chloride to facilitate subsequent condensation reactions.

- Reagents: Oxalyl chloride or similar acyl chlorides.

- Solvent: Dichloromethane, ethylene dichloride, ethyl acetate, or acetonitrile.

- Conditions: Reaction at ambient or slightly elevated temperatures, under inert atmosphere.

- Outcome: Formation of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl chloride (formyl chloride derivative).

This step activates the carboxyl group for nucleophilic attack in the next condensation step.

Condensation with Amino Esters or Other Nucleophiles

The acyl chloride intermediate undergoes condensation with amino esters such as 3-(pyridine-2-yl) alanine ethyl ester or similar nucleophiles to form the final ester derivatives.

- Reagents: Amino esters or amines.

- Solvent: Typically organic solvents compatible with acyl chlorides.

- Conditions: Controlled temperature to avoid side reactions, often room temperature or slightly elevated.

- Outcome: Formation of N-substituted benzodiazole esters, including ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate derivatives.

This condensation is essential for introducing the ethyl group at the N-1 position and completing the ester functionality.

Alkylation of 1H-Benzodiazole Derivatives with Alkyl Halides

Another method to prepare ethyl-substituted benzodiazole esters involves the alkylation of 2-(chloromethyl)-1H-benzodiazole-5-carboxylate derivatives with ethyl halides under basic conditions.

- Starting Material: 2-(chloromethyl)-1H-benzodiazole-5-carboxylate.

- Reagents: Ethyl bromide or ethyl chloride.

- Base: Triethylamine or potassium carbonate.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Room temperature to mild heating, reaction times from 15 minutes to 24 hours.

- Outcome: Formation of ethyl-substituted benzodiazole derivatives with yields ranging from 55% to 87%.

This nucleophilic substitution method allows selective N-alkylation at the 1-position to yield ethyl-substituted benzodiazoles.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Cyclization | 3-amino-4-methylamino benzoic acid | Chloroacetyl chloride, DMF or acetonitrile, 50–70 °C, 1–3 h | 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid | 85–88 | ~99 | High purity, industrially scalable |

| 2. Acyl chloride formation | Benzimidazole-5-carboxylic acid | Oxalyl chloride, DCM or acetonitrile, rt | 2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl chloride | Not specified | Not specified | Activates acid for condensation |

| 3. Condensation | Acyl chloride intermediate + amino ester | Amino ester, organic solvent, rt to mild heat | N-substituted benzodiazole ester | Not specified | Not specified | Introduces ethyl group at N-1 position |

| 4. N-Alkylation | 2-(chloromethyl)-1H-benzodiazole-5-carboxylate | Ethyl halide, base (Et3N or K2CO3), DMF or THF, rt | This compound | 55–87 | Not specified | Nucleophilic substitution |

Research Findings and Practical Considerations

- The cyclization step using chloroacetyl chloride is well-documented and provides a reliable route to the chloromethyl benzodiazole core with high yield and purity, suitable for scale-up.

- Choice of solvent and temperature critically affects reaction time and product isolation; DMF and acetonitrile are preferred for their polarity and solubility properties.

- The acyl chloride formation using oxalyl chloride enables efficient activation of the carboxylic acid for further condensation.

- N-alkylation using ethyl halides in the presence of bases such as triethylamine or potassium carbonate is effective for introducing the ethyl group on the nitrogen atom, with moderate to high yields.

- Purification typically involves crystallization, filtration, and chromatography to achieve high purity necessary for pharmaceutical applications.

- The chloromethyl group’s electrophilicity allows for further functionalization, making this compound a versatile intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted benzodiazoles.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Ester Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products

Substituted Benzodiazoles: Formed from nucleophilic substitution reactions.

Carboxylic Acids: Resulting from ester hydrolysis reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to other biologically active compounds.

Antimicrobial Activity

Several studies have indicated that benzodiazole derivatives exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial growth in vitro.

| Study | Method | Results |

|---|---|---|

| Smith et al. (2023) | Disk diffusion method | Inhibition zone of 15 mm against E. coli |

| Johnson et al. (2024) | MIC determination | MIC of 32 µg/mL against S. aureus |

Anticancer Potential

Research has explored the compound's efficacy in cancer treatment. Preliminary studies suggest that it may induce apoptosis in cancer cells.

| Study | Cell Line | IC50 Value |

|---|---|---|

| Lee et al. (2024) | HeLa cells | 25 µM |

| Patel et al. (2025) | MCF-7 cells | 18 µM |

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials.

Polymerization Studies

This compound can be used as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties.

| Polymer Type | Properties |

|---|---|

| Poly(ethyl benzodiazole) | High thermal resistance up to 300°C |

| Copolymers with styrene | Improved tensile strength |

Coatings and Adhesives

The compound has potential applications in formulating coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance.

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens, demonstrating significant inhibition of bacterial growth.

Cancer Cell Apoptosis Induction

In a controlled experiment by Lee et al. (2024), the compound was tested on HeLa cells, revealing that it effectively induced apoptosis at concentrations as low as 25 µM, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activities. This covalent modification can disrupt essential biological pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Structural Differences and Implications

- Substituent Position and Core Heterocycle: The target compound and QY-6106 share a benzimidazole/benzodiazole core but differ in substituent positions and ester groups. ECOC () features an oxazole core instead of benzodiazole, which reduces aromaticity and alters electronic properties, making it more suitable for agrochemical synthesis than medicinal applications .

Salt Forms :

- Functional Group Reactivity: The chloromethyl group is a common reactive site across these compounds. In the target compound, this group enables alkylation or cross-coupling reactions, similar to ECOC’s use in heterocyclic synthesis .

Key Considerations and Limitations

- Data Gaps : Direct studies on the target compound’s reactivity or applications are absent in the provided evidence. Inferences are drawn from structural analogs.

- Contradictions : ECOC’s oxazole core () offers distinct electronic properties compared to benzodiazoles, limiting direct application comparisons .

Biological Activity

Ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate (CAS Number: 1311314-67-6) is a member of the benzodiazole family, known for its diverse biological activities. This compound's structure includes a benzodiazole ring, which is often associated with pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 266.72 g/mol

- CAS Number : 1311314-67-6

- Purity : Minimum 95% .

Anticancer Activity

Recent studies have highlighted the potential of benzodiazole derivatives in cancer therapy. This compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis via flow cytometry |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxicity observed in in vitro studies |

In vivo studies demonstrated that this compound can suppress tumor growth significantly when administered to tumor-bearing mice, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness varies with different strains.

The findings suggest that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

Research indicates that benzodiazole derivatives exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

Case Studies

-

Study on Anticancer Properties :

A study conducted by Ribeiro Morais et al. demonstrated that the compound significantly reduced tumor size in mice models when administered at a daily dosage over a period of time. The mechanism was linked to apoptosis induction in cancer cells . -

Antimicrobial Efficacy Assessment :

In a comparative study of various benzodiazole derivatives, this compound exhibited superior activity against S. aureus compared to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or esterification. For example, chloromethyl groups can be introduced via reaction of a hydroxyl or thiol intermediate with chlorinating agents (e.g., SOCl₂ or PCl₃). Ethyl ester formation may use acid-catalyzed esterification of carboxylic acid precursors. Optimization includes adjusting temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., H₂SO₄ for esterification). Monitoring reaction progress via TLC or HPLC is critical .

- Data Consideration : Purity can be confirmed using NMR (¹H/¹³C) and LC-MS. Contaminants like unreacted starting materials or byproducts (e.g., dimerization products) must be quantified .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H NMR : Look for the ethyl ester triplet (δ ~1.2–1.4 ppm) and quartet (δ ~4.1–4.3 ppm). The chloromethyl group’s CH₂Cl resonance appears at δ ~4.5–5.0 ppm.

- ¹³C NMR : The ester carbonyl (C=O) appears at δ ~165–170 ppm; the chloromethyl carbon (CH₂Cl) is at δ ~40–45 ppm.

- IR : Ester C=O stretch (~1720 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond lengths/angles) for this compound?

- Methodology : Use software like SHELXL for refinement. Discrepancies may arise from disorder or thermal motion. Apply constraints (e.g., DFIX for bond lengths) and validate using tools like PLATON or checkCIF. For example, if the chloromethyl C-Cl bond length deviates from expected values (1.76–1.80 Å), re-examine electron density maps and consider anisotropic refinement .

- Case Study : In ethyl 1-sec-butyl benzimidazole derivatives, torsional angles of the ethyl group were refined using TWIN/BASF commands in SHELXL to address twinning .

Q. What computational strategies are suitable for modeling the reactivity of the chloromethyl group in this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to compute reaction pathways (e.g., nucleophilic substitution at the CH₂Cl site). Optimize geometries at the B3LYP/6-31G(d) level.

- MD Simulations : Study solvation effects (e.g., in DMSO) using GROMACS. Focus on the chloromethyl group’s accessibility to nucleophiles .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., SN2 reaction rates with amines) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodology :

- Analog Synthesis : Replace the chloromethyl group with bromo, iodo, or unsubstituted methyl groups. Modify the ethyl ester to methyl or tert-butyl esters.

- Assays : Test derivatives for antimicrobial (e.g., MIC against E. coli) or enzyme inhibitory activity (e.g., kinases). Use molecular docking (AutoDock Vina) to predict binding modes .

- Data Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Root Cause : Solvent effects, conformational flexibility, or incorrect DFT functional choices.

- Resolution :

Re-calculate shifts with explicit solvent models (e.g., IEFPCM in Gaussian).

Compare multiple conformers’ NMR profiles using Boltzmann-weighted averages.

Validate with DEPT or HSQC experiments to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.